Copper neodecanoate

Catalog No.
S8401912
CAS No.
68084-48-0
M.F
C20H38CuO4
M. Wt
406.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper neodecanoate

CAS Number

68084-48-0

Product Name

Copper neodecanoate

IUPAC Name

copper;7,7-dimethyloctanoate

Molecular Formula

C20H38CuO4

Molecular Weight

406.1 g/mol

InChI

InChI=1S/2C10H20O2.Cu/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2

InChI Key

CLUOTFHJTGLPSG-UHFFFAOYSA-L

SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2]

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2]

Copper neodecanoate is a synthetic, highly branched organometallic copper(II) carboxylate. Unlike simple copper salts or natural extract mixtures, its highly branched C10 structure (often based on 7,7-dimethyloctanoic acid) imparts exceptional solubility in non-polar organic solvents and prevents crystallization. This makes it a critical precursor for metal-organic decomposition (MOD) inks, self-assembled photoacoustic nanoparticles, and high-performance adhesion promoters where precise rheology, complete thermal decomposition, and matrix compatibility are required [1].

Substituting copper neodecanoate with simpler salts like copper acetate or linear carboxylates like copper octanoate fundamentally alters formulation thermodynamics. Copper acetate lacks the lipophilicity required for stable dispersion in non-polar solvents like toluene or polysorbates, leading to rapid precipitation. Linear carboxylates, such as copper decanoate, are prone to crystallization, which disrupts the rheology of printed electronics inks and prevents uniform film formation [1]. Furthermore, replacing it with the cheaper industrial standard, copper naphthenate, introduces severe batch-to-batch variability, higher viscosity, and undesirable odors due to the crude-derived nature of naphthenic acids, making it unsuitable for precision microelectronics or biomedical nanoparticle synthesis.

High Organic Matrix Loading for Nanoparticle Synthesis

In the synthesis of self-assembled copper nanoparticles for photoacoustic imaging, the precursor must achieve high concentrations in non-polar surfactants. Copper neodecanoate demonstrates exceptional miscibility, permitting payloads of up to 60% (w/v) in polysorbate/toluene matrices. In contrast, standard inorganic copper salts and short-chain carboxylates like copper acetate exhibit negligible solubility in these systems, precluding their use in high-yield lipophilic encapsulation [1].

Evidence DimensionPrecursor loading capacity in polysorbate/toluene
Target Compound DataUp to 60% (w/v) stable payload
Comparator Or BaselineCopper acetate / inorganic copper salts (<1% w/v solubility in non-polar systems)
Quantified Difference>60-fold increase in lipophilic matrix loading
Conditions20-60% w/v suspension in polysorbate/lecithin at 80 °C under reduced pressure

High organic solubility eliminates the need for complex phase-transfer catalysts in the procurement of precursors for soft nanoparticle synthesis and solvent-based inks.

Controlled Thermal Decomposition for High-Conductivity MOD Inks

For printed electronics, metal-organic decomposition (MOD) inks require precursors that reduce to pure metal at low temperatures without leaving insulating carbon residues. Copper neodecanoate undergoes complete decomposition at approximately 250–315 °C (further reduced when seeded with nanoparticles), yielding highly conductive copper traces with resistivity as low as 12.5 μΩ·cm when optimized. Unlike copper formate, which requires highly specific atmospheric controls to prevent rapid oxidation, or linear carboxylates that leave varied carbonaceous residues, the branched structure of neodecanoate facilitates a clean, reproducible thermal breakdown [1].

Evidence DimensionDecomposition profile and resulting film resistivity
Target Compound DataComplete decomposition at ~250-315 °C yielding ~12.5 μΩ·cm resistivity (optimized ink)
Comparator Or BaselineLinear copper carboxylates / Copper formate (variable residue / highly oxidation-prone during 180-240 °C breakdown)
Quantified DifferenceClean single-phase decomposition providing near-bulk conductivity without complex reducing atmospheres
ConditionsThermogravimetric analysis (TGA) and screen-printed trace annealing

Enables manufacturers of printed electronics to achieve highly conductive copper traces at lower curing temperatures compatible with flexible polymer substrates.

Synthetic Purity for Predictable Rheology and Adhesion

In industrial applications such as rubber-to-brass bonding or marine coatings, copper neodecanoate is frequently evaluated against copper naphthenate. Because naphthenic acid is a variable byproduct of petroleum refining, copper naphthenate exhibits fluctuating viscosity and high levels of impurities. Copper neodecanoate, synthesized from high-purity branched neodecanoic acid, provides a tightly controlled molecular weight and consistent rheological profile, ensuring uniform dispersion in polymer matrices and reliable adhesion promotion without the strong odor and variable cure times associated with naphthenate mixtures [1].

Evidence DimensionCompositional purity and viscosity variance
Target Compound DataSingle synthetic branched isomer profile (consistent viscosity)
Comparator Or BaselineCopper naphthenate (variable mixture of cyclopentyl/cyclohexyl acids with fluctuating viscosity)
Quantified DifferenceElimination of batch-to-batch rheological variance and crude impurities
ConditionsPolymer matrix integration for adhesion promotion and coating formulations

Predictable viscosity and high purity reduce quality control failures in large-scale polymer compounding and precision coating manufacturing.

Metal-Organic Decomposition (MOD) Inks for Flexible Electronics

Utilizing its high solubility in organic solvents and clean thermal decomposition profile to print highly conductive copper traces on heat-sensitive substrates like PET, outperforming linear carboxylates that leave insulating residues [1].

Precursor for Soft Photoacoustic Nanoparticles

Leveraging its >60% w/v loading capacity in polysorbate matrices to synthesize sub-90 nm self-assembled copper nanoparticles for advanced biomedical imaging, bypassing the insolubility issues of copper acetate [2].

High-Performance Adhesion Promoters in Rubber Compounding

Replacing variable copper naphthenate mixtures in rubber-to-brass bonding applications (e.g., steel-belted radial tires) to ensure consistent rheology, uniform dispersion, and improved mechanical strength without crude-derived odors [3].

Hydrogen Bond Acceptor Count

4

Exact Mass

405.206607 g/mol

Monoisotopic Mass

405.206607 g/mol

Heavy Atom Count

25

General Manufacturing Information

Paint and Coating Manufacturing
Neodecanoic acid, copper(2+) salt (2:1): ACTIVE

Dates

Last modified: 11-23-2023

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